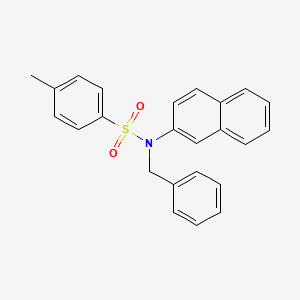

N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide

Description

N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a naphthalen-2-yl group, a benzyl substituent, and a methyl group at the para position of the benzene ring. Its synthesis involves iminium ion-mediated catalysis and photochemical methods, as reported in , yielding an (S)-configured product with distinct spectroscopic properties (e.g., 13C NMR δ 200.77 ppm for a carbonyl group) .

Properties

CAS No. |

86488-49-5 |

|---|---|

Molecular Formula |

C24H21NO2S |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-benzyl-4-methyl-N-naphthalen-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C24H21NO2S/c1-19-11-15-24(16-12-19)28(26,27)25(18-20-7-3-2-4-8-20)23-14-13-21-9-5-6-10-22(21)17-23/h2-17H,18H2,1H3 |

InChI Key |

NVDMCUGLMQJEOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the sulfonamide core. One common method involves the reaction of benzene sulfonyl chloride with an amine derivative under basic conditions. The benzyl and naphthyl groups are then introduced through subsequent reactions, often involving Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process typically includes:

Preparation of Benzene Sulfonyl Chloride: Reacting benzene with chlorosulfonic acid.

Formation of Sulfonamide Core: Reacting benzene sulfonyl chloride with an appropriate amine.

Introduction of Benzyl and Naphthyl Groups: Using Friedel-Crafts reactions or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s naphthalen-2-yl group distinguishes it from analogs with naphthalen-1-yl moieties (e.g., 110501-25-2 in ), where positional isomerism may alter steric interactions or π-stacking capabilities in biological systems . The 4-methyl group on the benzene ring contrasts with derivatives bearing electron-withdrawing or polar substituents (e.g., methoxy in compound 1c, ), which enhance COX-2 inhibition but may reduce hydrophobicity .

Key structural comparisons :

Spectroscopic Properties

The target compound’s ¹H-NMR and ¹³C-NMR data () reveal signals for aromatic protons (δ 7.28–8.67 ppm) and a carbonyl carbon (δ 200.77 ppm). These differ from analogs like semicarbazide 9 (), where NHNH protons appear at δ 8.67–9.10 ppm, and thiadiazole derivatives exhibit distinct sulfur-related shifts .

Table 1: Comparative Pharmacological Profiles

Biological Activity

N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide, also known by its CAS number 86488-49-5, is a sulfonamide compound characterized by a complex structure that includes a naphthalene moiety and a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 395.49 g/mol

The presence of the sulfonamide group allows this compound to mimic natural substrates, which is crucial for its biological activity. The naphthalene ring contributes to its hydrophobic characteristics, potentially influencing its interactions with biological targets.

This compound exhibits biological activity primarily through the inhibition of enzymes. The sulfonamide moiety competes with para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication. This mechanism is particularly relevant in the context of antimicrobial activity, where it disrupts folic acid synthesis in bacteria.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism involves inhibiting enzymes critical for bacterial metabolism, leading to impaired growth and survival.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It appears to interfere with key biochemical pathways involved in tumor growth and proliferation, although further research is necessary to elucidate these effects fully.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related sulfonamides:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methyl-N-(naphthalene-1-yl)benzenesulfonamide | CHNOS | Exhibits distinct antimicrobial activity |

| N-Benzyl-N-(naphthalen-2-yl)benzenesulfonamide | CHNOS | Broader applications in medicinal chemistry |

| 4-Methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide | CHNOS | Used in different therapeutic contexts |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfonamides, indicating enhanced efficacy. -

Anticancer Activity :

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in malignant cells while sparing normal cells. The mechanism appears to involve the disruption of cell cycle progression and modulation of apoptosis-related proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.